molecular formula C12H13ClN4O B13844349 4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B13844349
M. Wt: 264.71 g/mol
InChI Key: RSOQSWOKQDMCST-UHFFFAOYSA-N
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Description

4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-chlorobenzylamine with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide
  • 4-amino-5-methyl-1H-pyrazole-3-carboxamide
  • N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group and the chlorophenyl moiety enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H13ClN4O/c1-7-10(14)11(17-16-7)12(18)15-6-8-3-2-4-9(13)5-8/h2-5H,6,14H2,1H3,(H,15,18)(H,16,17)

InChI Key

RSOQSWOKQDMCST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NCC2=CC(=CC=C2)Cl)N

Origin of Product

United States

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